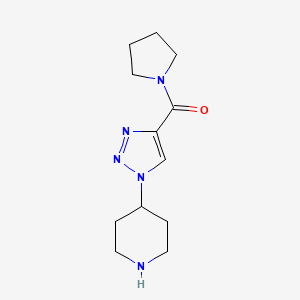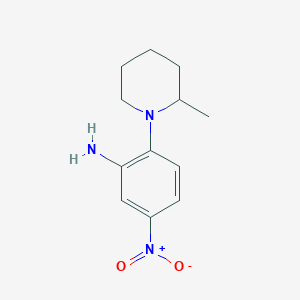
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine is an organic compound that features a furan ring substituted with two methyl groups and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with methyl groups:
Attachment of the pyrazole ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Formation of the final compound: The final step involves the coupling of the substituted furan and pyrazole rings with a propan-1-amine moiety under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.
Substitution: The methyl groups on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Products may include furanones, carboxylic acids, or aldehydes.
Reduction: Products may include pyrazolines or pyrazolidines.
Substitution: Products may include halogenated furans or other substituted derivatives.
科学研究应用
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用机制
The mechanism of action of N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structural features, such as the furan and pyrazole rings, contribute to its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
2,5-Dimethylfuran: A simpler compound with only the furan ring and methyl groups, used as a biofuel and in organic synthesis.
1H-Pyrazole: A basic pyrazole ring structure, commonly used in the synthesis of pharmaceuticals and agrochemicals.
N-((2,5-Dimethylfuran-3-yl)methyl)-1H-pyrazole:
Uniqueness
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)propan-1-amine is unique due to its combination of the furan and pyrazole rings with a propan-1-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(1H-pyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C13H19N3O/c1-4-13(12-7-15-16-8-12)14-6-11-5-9(2)17-10(11)3/h5,7-8,13-14H,4,6H2,1-3H3,(H,15,16) |
InChI 键 |
WGDYRMZAPDJGEZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CNN=C1)NCC2=C(OC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11788619.png)


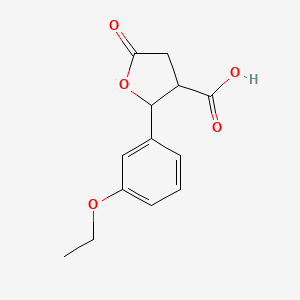
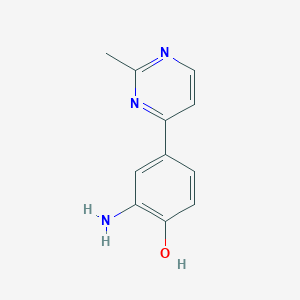
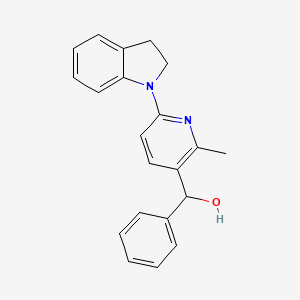
![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)



